N-Desethyl Acetildenafil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

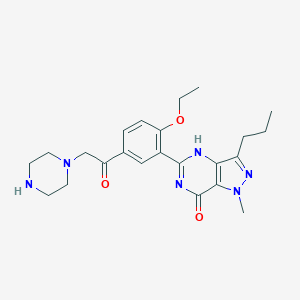

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[2-ethoxy-5-(2-piperazin-1-ylacetyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O3/c1-4-6-17-20-21(28(3)27-17)23(31)26-22(25-20)16-13-15(7-8-19(16)32-5-2)18(30)14-29-11-9-24-10-12-29/h7-8,13,24H,4-6,9-12,14H2,1-3H3,(H,25,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOQBTNHLQVMQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCNCC4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611626 | |

| Record name | 5-{2-Ethoxy-5-[(piperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147676-55-9 | |

| Record name | N-Desethyl acetildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{2-Ethoxy-5-[(piperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESETHYL ACETILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3W510HP37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Overview of Synthetic Phosphodiesterase Type 5 Inhibitor Analogues in Pharmaceutical Research

Phosphodiesterase type 5 (PDE5) is an enzyme that plays a crucial role in the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), an intracellular second messenger involved in various physiological processes, including smooth muscle relaxation. eurekaselect.comnih.gov The inhibition of PDE5 leads to an accumulation of cGMP, which has been therapeutically harnessed for conditions such as erectile dysfunction and pulmonary arterial hypertension. nih.govannualreviews.orgpharmaceutical-journal.com

The field of pharmaceutical research has seen the development of numerous synthetic analogues of PDE5 inhibitors. This research was spurred by the success of the first approved inhibitor, sildenafil (B151), followed by others like tadalafil and vardenafil (B611638). nih.govnih.gov The primary goals of synthesizing new analogues include:

Improving Pharmacological Profiles: Researchers aim to develop second-generation inhibitors with enhanced selectivity, potency, and pharmacokinetic properties. nih.gov

Exploring New Therapeutic Applications: Beyond their established uses, PDE5 inhibitors are being investigated for their potential in treating a wide range of other clinical disorders, including cardiovascular diseases, diabetes, and neurodegenerative conditions. annualreviews.orgdntb.gov.ua

Target Repurposing: Research efforts have explored using the extensive knowledge of human PDE5 inhibitors to design compounds that target homologous enzymes in parasites, aiming to develop new treatments for neglected diseases like African sleeping sickness. nih.gov

The continuous synthesis and study of these analogues, including N-Desethyl Acetildenafil (B605126), are essential for advancing drug discovery and understanding the complex roles of the cGMP signaling pathway. nih.govdntb.gov.ua

Chemical Synthesis and Structural Elucidation

Chromatographic Purity Assessment

During synthetic procedures, chromatographic methods are employed to monitor the reaction progress and evaluate the purity of the final product. rjpbcs.com A gradient HPLC method is often necessary to achieve adequate separation of all potential impurities. rjpbcs.com

For the analysis of sildenafil (B151) and its analogs, reversed-phase columns, such as C18, are commonly used. rjpbcs.comsigmaaldrich.com The mobile phase typically consists of a buffer solution (e.g., ammonium (B1175870) acetate (B1210297) or triethylamine (B128534) adjusted to a specific pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). rjpbcs.comsigmaaldrich.com The selection of the mobile phase composition and the gradient program is optimized to resolve the target analyte from all other components. asianpubs.org

The United States Pharmacopeia (USP) monograph for sildenafil citrate (B86180) outlines a specific HPLC method for both assay and the determination of organic impurities. sigmaaldrich.com This method can be adapted for analogs like N-Desethyl Acetildenafil (B605126). The conditions involve a C18 column, a mobile phase of buffer, methanol, and acetonitrile, and UV detection at a specific wavelength. sigmaaldrich.com For impurity profiling, the chromatographic run time is typically extended to ensure all late-eluting impurities are detected. sigmaaldrich.com

More advanced techniques like UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) offer higher sensitivity and selectivity, allowing for the detection and quantification of trace-level impurities. mdpi.comnih.gov These methods often use dynamic multiple reaction monitoring (dMRM) for the efficient screening of a large number of potential analogs and impurities. nih.gov

Table 2: Example HPLC Conditions for Sildenafil Analog Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Ascentis® Express C18 (150 x 4.6 mm, 5 µm) | sigmaaldrich.com |

| Mobile Phase | Buffer (Triethylamine/water, pH 3.0), Methanol, Acetonitrile (58:25:17 v/v/v) | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Detection | UV at 290 nm | sigmaaldrich.com |

| Column Temperature | 30 °C | sigmaaldrich.com |

| Injection Volume | 10 µL | sigmaaldrich.com |

Table 3: Example UPLC-MS/MS Conditions for Sildenafil Analog Screening

| Parameter | Condition | Source |

|---|---|---|

| Column | Agilent Eclipse Plus C18 (3.0 × 150 mm, 1.8 µm) | mdpi.com |

| Mobile Phase | A: Deionized water with 0.1% formic acidB: Methanol | mdpi.com |

| Flow Rate | 400 µL/min | mdpi.com |

| Detection | Tandem Mass Spectrometry (MS/MS) with dMRM | nih.gov |

| Column Temperature | 35 °C | mdpi.com |

| Injection Volume | 5 µL | mdpi.com |

Mechanism of Action: Inhibition of Cyclic Guanosine (B1672433) Monophosphate (cGMP) Phosphodiesterase Type 5

The primary mechanism of action for N-Desethyl Acetildenafil is the competitive and selective inhibition of phosphodiesterase type 5 (PDE5). cymitquimica.compharmacologyeducation.org PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. hres.cadrugbank.com

In response to stimuli, NO is released and activates the enzyme guanylate cyclase. hres.cadrugbank.com This activation leads to the conversion of guanosine triphosphate (GTP) into cGMP, which acts as a second messenger. drugbank.combellbrooklabs.com The accumulation of cGMP induces smooth muscle relaxation and vasodilation. drugbank.commedicalnewstoday.com The PDE5 enzyme specifically hydrolyzes cGMP to its inactive form, 5'-GMP, thereby terminating the vasodilatory signal. amegroups.orgf1000research.com

By inhibiting PDE5, compounds like this compound prevent the degradation of cGMP. drugbank.comeuropa.eu This action leads to an elevation of intracellular cGMP levels, which enhances and prolongs the smooth muscle relaxation and vasodilation mediated by the NO pathway. drugbank.com It is important to note that this inhibitory action does not directly cause vasodilation but rather potentiates the effect of the endogenous NO/cGMP system. hres.ca

In Vitro Potency and Efficacy Characterization of this compound

To provide context, the potency of established PDE5 inhibitors varies. For instance, vardenafil (B611638) is noted for its high potency, with a reported IC50 of 0.7 nM, while sildenafil has an IC50 of 3.9 nM. medchemexpress.com The characterization of this compound would require similar enzymatic assays to determine its specific IC50 value against purified PDE5 enzyme. Such studies are crucial for understanding its potential pharmacological relevance.

Table 1: Illustrative In Vitro Potency (IC50) of Selected PDE5 Inhibitors This table presents data for established inhibitors to illustrate how this compound would be characterized. Data for this compound is not currently available in published literature.

| Compound | PDE5 IC50 (nM) | Reference |

|---|---|---|

| Vardenafil | 0.7 | medchemexpress.com |

| Tadalafil | 1.8 | (Data from general pharmacology literature) |

| Sildenafil | 3.9 | (Data from general pharmacology literature) |

| This compound | Not Available | N/A |

Structure-Activity Relationship (SAR) Studies in PDE5 Inhibition

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For PDE5 inhibitors, these studies analyze how modifications to the core chemical scaffold affect potency and selectivity. nih.gov

Comparative In Vitro Pharmacological Profiling with Sildenafil and Other PDE5 Inhibitors (e.g., Tadalafil, Vardenafil)

This compound is a derivative of acetildenafil, which itself is an analogue of sildenafil. cymitquimica.com Its structure shares the pyrazolopyrimidinone (B8486647) core of sildenafil but has distinct substitutions. A comparative pharmacological profile would assess its in vitro effects relative to established drugs like sildenafil, tadalafil, and vardenafil.

These approved inhibitors, while sharing the same mechanism, have different pharmacokinetic and pharmacodynamic profiles due to their structural differences. nih.govfrontiersin.org For example, tadalafil's structure is significantly different from the piperazine-containing structures of sildenafil and vardenafil, which contributes to its longer half-life and different selectivity profile. frontiersin.org Vardenafil is structurally similar to sildenafil but exhibits higher potency. frontiersin.org An in vitro comparison would evaluate the relative potency and any unique characteristics of this compound.

Analysis of In Vitro Selectivity Towards Phosphodiesterase Isoforms (e.g., PDE5 vs. PDE6)

A critical aspect of a PDE5 inhibitor's profile is its selectivity for PDE5 over other PDE isoforms, as off-target inhibition can lead to undesirable effects. nih.gov There are 11 families of PDE enzymes in mammals. pharmacologyeducation.orgecrjournal.com Of particular importance is the selectivity against PDE6, an enzyme found in the retina of the eye. nih.gov

Inhibition of PDE6 is associated with transient visual disturbances, such as a blue tinge to vision (cyanopsia), which has been noted with sildenafil. nih.gov Consequently, the ratio of IC50 values for PDE6 to PDE5 is a key measure of selectivity. A higher ratio indicates greater selectivity for PDE5. Tadalafil and avanafil (B1665834) exhibit higher selectivity for PDE5 over PDE6 compared to sildenafil and vardenafil. amegroups.orgnih.govdeprezlab.fr Determining the PDE5/PDE6 selectivity ratio for this compound would be a crucial step in its in vitro characterization to predict its potential for visual side effects.

Table 2: Comparative In Vitro Selectivity of Approved PDE5 Inhibitors

| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity Ratio (PDE6/PDE5) |

|---|---|---|---|

| Sildenafil | ~3.9 | ~30 | ~7.7 |

| Vardenafil | ~0.7 | ~11 | ~15.7 |

| Tadalafil | ~1.8 | >10,000 | >5,500 |

Note: Values are approximate and gathered from various pharmacology sources for comparative purposes.

Influence of Molecular Descriptors on In Vitro Inhibitory Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its shape, size, lipophilicity, and electronic properties. nih.gov In quantitative structure-activity relationship (QSAR) studies, these descriptors are used to build mathematical models that predict the biological activity of a compound. nih.gov

For PDE5 inhibitors, key descriptors influencing inhibitory activity often relate to how well the molecule fits into the enzyme's active site and forms favorable interactions with key amino acid residues. Features such as hydrogen bond donors and acceptors, hydrophobic regions, and the spatial arrangement of aromatic rings are critical. For instance, the core structure of sildenafil is designed to mimic cGMP and fit into the catalytic pocket of PDE5. The specific side chains and functional groups determine its potency and selectivity. A QSAR analysis for this compound would involve calculating its unique set of molecular descriptors and correlating them with its (yet to be determined) in vitro inhibitory activity to understand which structural features are most important for its function.

Research Significance in Analytical Chemistry and in Vitro Pharmacology

N-Desethyl Acetildenafil (B605126) is intended for research use only and is not for therapeutic or diagnostic applications. scbt.com Its importance lies in its utility as a reference material and investigational tool in two main areas.

Analytical Chemistry: A significant challenge in regulatory science and forensic chemistry is the detection of undeclared synthetic PDE5 inhibitor analogues in herbal dietary supplements and other products marketed for sexual enhancement. nih.gov N-Desethyl Acetildenafil serves as a crucial analytical reference standard for developing and validating methods to screen for these substances. Advanced analytical techniques are employed for the identification and quantification of such compounds.

| Analytical Technique | Application in PDE5 Analogue Research |

| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) | Used for the qualitative confirmation and identification of unknown or novel analogues in complex matrices. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS or LC-QQQ-MS) | Employed for the sensitive and specific quantitative determination of known analogues in various samples. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | A foundational chromatographic technique used for the separation and initial detection of compounds in supplements. |

These techniques are commonly used for the detection of synthetic compounds like this compound in forensic and regulatory contexts. nih.govnih.gov

In Vitro Pharmacology: In vitro studies are fundamental to understanding the pharmacological properties of new chemical entities without involving living organisms. This compound, as a PDE5 inhibitor, is studied in in vitro systems to characterize its interaction with the PDE5 enzyme. cymitquimica.com These experiments, often conducted using isolated enzymes or tissues in organ baths, help determine key pharmacological parameters. nih.gov

Research in this area focuses on:

Enzyme Inhibition Assays: Quantifying the potency of the compound in inhibiting PDE5 activity, often expressed as an IC50 value.

Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with related analogues (like acetildenafil and sildenafil) to understand how specific structural modifications—such as the removal of the N-ethyl group—affect inhibitory potency and selectivity. nih.gov

Mechanism of Action: In vitro studies using isolated smooth muscle tissues can demonstrate the functional consequences of PDE5 inhibition, such as cGMP-mediated muscle relaxation. nih.gov

Through these applications, this compound contributes to the broader scientific understanding of the pharmacology of PDE5 inhibitors and aids in the development of robust analytical methods for public health protection.

Metabolic Pathway Research and Enzymatic Transformations of N Desethyl Acetildenafil

Identification of In Vitro Metabolites of N-Desethyl Acetildenafil (B605126)

Direct in-vitro metabolic studies commencing with N-Desethyl Acetildenafil are not extensively documented in public-domain research. Instead, scientific investigation identifies this compound itself as a principal metabolite. When its parent compound, Acetildenafil, is incubated with in-vitro systems like human liver microsomes, this compound is one of the resulting products. wikipedia.orgnih.gov

Further theoretical biotransformation of this compound could occur through pathways common to sildenafil-type compounds, such as hydroxylation on the phenyl ring or pyrazole (B372694) N-demethylation. nih.gov However, the primary focus remains on its generation from Acetildenafil.

Investigation of N-Dealkylation and Other Biotransformation Pathways In Vitro

The formation of this compound from Acetildenafil is a classic example of N-dealkylation, a major metabolic pathway for many pharmaceuticals containing alkylamino groups. nih.govnih.gov

N-Dealkylation: This is the most significant biotransformation pathway leading to the formation of this compound. The process involves the enzymatic removal of the N-ethyl group from the piperazine (B1678402) ring of Acetildenafil. wikipedia.orgnih.gov This reaction is primarily catalyzed by cytochrome P450 (CYP450) enzymes. The mechanism involves an initial oxidative hydroxylation of the carbon atom on the ethyl group that is directly attached to the nitrogen. This creates an unstable intermediate that spontaneously decomposes, cleaving the carbon-nitrogen bond to yield the de-ethylated amine (this compound) and acetaldehyde. nih.govsemanticscholar.org

Other Potential Biotransformations: While N-dealkylation is the defining pathway for its formation, other metabolic reactions observed in analogous compounds like aildenafil and sildenafil (B151) suggest potential, though less prominent, pathways. These include:

Oxidation of the piperazine ring nih.gov

Aliphatic hydroxylation nih.gov

O-deethylation of the ethoxy group on the phenyl ring nih.gov

These pathways are characteristic of Phase I metabolic reactions for this class of phosphodiesterase inhibitors. researchgate.net

Enzymatic Degradation Kinetics and Mechanisms in Model Systems

Specific kinetic parameters, such as K_m or V_max, for the enzymatic degradation of this compound are not widely available. However, the kinetics of its formation from parent compounds and the enzymes involved have been inferred from studies on sildenafil and its analogues.

The biotransformation of sildenafil and related compounds is predominantly mediated by hepatic microsomal isoenzymes. nih.govnih.gov Research indicates that CYP3A4 is the primary enzyme responsible for the N-dealkylation of sildenafil, with CYP2C9 playing a minor role. nih.gov Given the structural similarity, these enzymes are also the main catalysts expected to be involved in the conversion of Acetildenafil to this compound.

| Enzyme | Role in Metabolism | Relative Contribution (Sildenafil) | Reference |

|---|---|---|---|

| CYP3A4 | Major pathway (N-Dealkylation) | ~79% | nih.gov |

| CYP2C9 | Minor pathway | ~20% | nih.gov |

| CYP2C19 | Minimal contribution | <2% | nih.gov |

| CYP2D6 | Minimal contribution | <2% | nih.gov |

The inhibitory activity of related compounds against phosphodiesterase enzymes provides context for their biological interactions. For instance, vardenafil (B611638), another PDE5 inhibitor, shows high potency for PDE5 with an IC₅₀ of 0.7 nM, compared to 11 nM for PDE6 and 180 nM for PDE1. researchgate.net

This compound as a Metabolite of Related Phosphodiesterase Inhibitors (e.g., Acetildenafil)

This compound is conclusively identified as a major metabolite of Acetildenafil. wikipedia.org Acetildenafil is a sildenafil analogue that has been found as an undeclared adulterant in some commercial products marketed as herbal supplements for erectile dysfunction. wikipedia.org When ingested, Acetildenafil undergoes metabolism in the body, primarily through the N-de-ethylation of its piperazine moiety, to produce this compound.

This metabolic relationship is analogous to other well-documented biotransformations, such as the metabolism of sildenafil to its primary active metabolite, N-desmethyl sildenafil, or the metabolism of the synthetic opioid isotonitazene to N-desethyl isotonitazene. nih.govwho.int The identification of this compound in toxicological analyses can therefore serve as an indicator of exposure to its parent compound, Acetildenafil.

| Parent Compound | Metabolic Pathway | Resulting Metabolite | Reference |

|---|---|---|---|

| Acetildenafil | N-De-ethylation | This compound | wikipedia.org |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental in the analysis of counterfeit and illicit products, providing the necessary separation of target compounds from complex matrices. dergipark.org.truliege.beijisrt.com Liquid chromatography (LC), particularly when coupled with mass spectrometry (MS), is a powerful tool for this purpose. dergipark.org.truliege.be

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development

LC-MS/MS has become the cornerstone for the detection of PDE-5 inhibitors and their analogues due to its high sensitivity and selectivity. shimadzu.commdpi.comrsc.org

The separation of N-Desethyl Acetildenafil (B605126) and related compounds is effectively achieved using Ultra-High Performance Liquid Chromatography (UHPLC). uliege.beufmg.br The optimization of UHPLC parameters is critical for achieving good resolution and peak shape.

A common approach involves the use of a reversed-phase column, such as a C18 column. ufmg.brmdpi.comresearchgate.net Gradient elution is frequently employed to effectively separate a wide range of compounds with varying polarities. mdpi.comnih.gov

Table 1: Example of Optimized UHPLC Parameters for Sildenafil (B151) Analogue Analysis

| Parameter | Condition |

| Column | Kinetex C18 (50 × 2.1 mm, 1.7 µm) ufmg.br |

| Mobile Phase A | 0.2% (v/v) aqueous triethylamine (B128534) (TEA), pH 3.0 with formic acid ufmg.br |

| Mobile Phase B | Acetonitrile (B52724) ufmg.br |

| Flow Rate | 0.3 mL/min ufmg.br |

| Column Temperature | 35°C ufmg.br |

| Injection Volume | 5 µL mdpi.com |

This interactive table provides an example of optimized UHPLC conditions based on published methods for similar compounds. ufmg.brmdpi.com

Tandem quadrupole mass spectrometry (QqQ-MS) is a highly sensitive and specific technique used for the targeted screening and quantification of known compounds. shimadzu.commdpi.com In this method, specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are monitored. shimadzu.comrsc.org This allows for the selective detection of the target analyte even in the presence of complex matrix interferences. For sildenafil and its analogues, common fragment ions are often monitored to detect a range of related compounds. mdpi.comthe-ltg.org

Table 2: Illustrative MRM Transitions for Sildenafil and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Sildenafil | 475.30 | 100.10 nih.gov |

| N-Desmethylsildenafil | 461.20 | 283.30 nih.gov |

This interactive table shows examples of MRM transitions used for the analysis of Sildenafil and its metabolite, which share structural similarities with N-Desethyl Acetildenafil. nih.gov

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) and Orbitrap-based systems, provides accurate mass measurements, which are invaluable for the identification of unknown compounds. mdpi.comnih.govencyclopedia.pubnih.govresearchgate.net This capability is crucial for non-targeted screening where the aim is to identify any unexpected or novel analogues of PDE-5 inhibitors. encyclopedia.pubnih.gov By determining the exact mass of a compound, its elemental composition can be predicted, which is a key step in structure elucidation. mdpi.comcsic.es HRMS can be used to create a library of potential analogues for suspected-target screening. researchgate.net

Electrospray Ionization (ESI) and Fragmentation Pathway Analysis

Electrospray Ionization (ESI) is a soft ionization technique commonly used to ionize thermally labile molecules like this compound, typically forming protonated molecules [M+H]+ in the positive ion mode. nih.govmpg.dechromatographyonline.com The fragmentation of these ions in the mass spectrometer provides structural information. The fragmentation pathways of sildenafil and its derivatives have been studied, revealing common fragmentation patterns due to their structural similarities. mdpi.comresearchgate.net For instance, a characteristic fragmentation of sildenafil involves the piperazine (B1678402) ring. csic.es Understanding these pathways aids in the tentative identification of new, uncharacterized analogues. mdpi.comresearchgate.netlifesciencesite.com The cone voltage in the ESI source can be adjusted to induce in-source fragmentation, which can also be used for structural elucidation. chromatographyonline.com

Development and Application of Isotope-Labeled Internal Standards (e.g., this compound-d8)

For accurate quantification in complex matrices, the use of stable isotope-labeled internal standards is the gold standard. rsc.orgnih.gov An ideal internal standard for this compound would be a deuterated version, such as this compound-d8. While the synthesis of this compound-d8 is not explicitly detailed in the provided search results, the use of deuterated analogues like Sildenafil-d8 for the quantification of sildenafil and its metabolites is well-established. rsc.orgnih.govmedchemexpress.com These internal standards co-elute with the analyte and experience similar ionization and matrix effects, allowing for reliable correction of any variations during sample preparation and analysis. rsc.orgnih.gov The development of such standards for this compound would be a crucial step for its accurate quantification in forensic and clinical toxicology.

Method Validation Parameters and Performance Characteristics

The reliability and accuracy of any analytical method depend on a thorough validation process. This involves evaluating several key performance characteristics to ensure the method is fit for its intended purpose. For this compound, this is crucial for its unambiguous identification and accurate measurement in complex matrices.

Evaluation of Selectivity and Specificity

Selectivity is a critical parameter that demonstrates an analytical method's ability to differentiate and quantify the analyte of interest, in this case, this compound, from other components in the sample matrix. In the context of analyzing for PDE-5 inhibitors and their analogues, methods are often designed to screen for a large number of compounds simultaneously.

One common approach to evaluate selectivity is to compare the chromatograms of blank matrix samples with those of spiked matrix samples. mdpi.comnih.gov For instance, in a study developing a screening method for 90 different PDE-5 inhibitors, the analysis of blank matrices, including tablets, capsules, protein powder, wine, and functional beverages, showed no interfering peaks at the retention time of the target analytes. mdpi.comnih.gov This confirms the high selectivity of the ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method, ensuring that the detection of this compound is not compromised by other components present in the sample. mdpi.comnih.gov The use of dynamic multiple reaction monitoring (dMRM) in UPLC-MS/MS further enhances selectivity by monitoring specific precursor-to-product ion transitions for each analyte. mdpi.com

Establishment of Linearity and Calibration Curves

Linearity demonstrates the direct proportionality between the analytical signal and the concentration of the analyte over a specified range. This is fundamental for accurate quantification. Calibration curves are constructed by analyzing a series of standard solutions of known concentrations.

For the analysis of this compound and other PDE-5 inhibitors, excellent linearity is consistently reported, with correlation coefficients (r² or R²) greater than 0.99. mdpi.comnih.govchrom-china.comfxcsxb.com This indicates a strong linear relationship between the instrument response and the concentration of the analytes. For example, a method for screening 112 chemical drugs reported correlation coefficients of not less than 0.999 within the tested linear ranges. fxcsxb.com Similarly, a high-throughput screening method for 300 illegally added drugs found that all compounds had good linear relationships in their respective ranges with correlation coefficients exceeding 0.99. chrom-china.com In some cases, where significant matrix effects are observed, matrix-matched calibration curves are employed to maintain linearity and accuracy. mdpi.comnih.gov

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Various studies have established the LOD and LOQ for this compound, often as part of a broader screening for multiple PDE-5 analogues. These limits can vary depending on the analytical technique and the sample matrix. For instance, a UPLC-MS/MS method for 90 PDE-5 inhibitors reported LODs ranging from 25 to 85 ng/g or ng/mL. mdpi.com Another study using ultra-high performance liquid chromatography-Orbitrap high-resolution mass spectrometry for 32 drugs reported an LOD of 0.02 mg/kg for this compound in both liquid and solid samples. nih.govchrom-china.com A method for analyzing 112 compounds in anti-fatigue health foods showed LODs and LOQs in the range of 0.0125-0.0625 mg/kg and 0.025-0.125 mg/kg, respectively. fxcsxb.com

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Various Studies

| Analytical Method | Matrix | LOD | LOQ |

| UPLC-MS/MS | Dietary Supplements | 25-85 ng/mL | Not Specified |

| UHPLC-Orbitrap HRMS | Health Foods | 0.02 mg/kg | Not Specified |

| UHPLC-Q-Orbitrap MS | Anti-Fatigue Health Foods | 0.0125-0.0625 mg/kg | 0.025-0.125 mg/kg |

| UHPLC-HRMS | Functional Milk Powder | 0.04-2.7 µg/kg | 0.2-8.0 µg/kg |

This table is for illustrative purposes and combines data from multiple sources. Specific values for this compound may fall within the reported ranges.

Assessment of Precision, Accuracy, and Recovery

Precision, accuracy, and recovery are essential parameters for validating the performance of a quantitative analytical method.

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions and is typically expressed as the relative standard deviation (RSD).

Accuracy indicates the closeness of the measured value to the true or accepted value.

Recovery is a measure of the method's accuracy, determined by analyzing a sample spiked with a known amount of the analyte.

In a study validating a method for 90 PDE-5 inhibitors, precision was assessed at three concentration levels (15 ng/mL, 80 ng/mL, and 150 ng/mL). mdpi.com The intra-day precision was below 10% RSD, and the inter-day precision was below 15% RSD. mdpi.com The recoveries for all analytes in five different matrices were within the acceptable range of 80–120%. mdpi.com Another study on 112 compounds reported average recoveries between 62.0% and 124%, with RSDs of 2.4%–8.9%. fxcsxb.com Similarly, the analysis of 300 drugs in functional milk powder showed average recoveries at three spiked levels in the range of 73.1%–125.2%, with RSDs of ≤14.8%. chrom-china.com

Table 2: Precision and Recovery Data from a UPLC-MS/MS Method for PDE-5 Inhibitors

| Parameter | Concentration Levels | Acceptance Criteria | Reported Finding |

| Intra-day Precision (RSD) | 15, 80, 150 ng/mL | < 10% | Met |

| Inter-day Precision (RSD) | 15, 80, 150 ng/mL | < 15% | Met |

| Recovery | 15, 80, 150 ng/mL | 80-120% | Met |

This table summarizes findings from a study on 90 PDE-5 inhibitors, including this compound. mdpi.com

Mitigation of Matrix Effects and Optimization of Sample Preparation Protocols

Matrix effects occur when components of the sample other than the analyte of interest alter the analytical response, leading to either suppression or enhancement of the signal. This can significantly impact the accuracy of quantification.

The extent of matrix effects can vary considerably depending on the complexity of the sample matrix. For instance, in the analysis of PDE-5 inhibitors, matrices like tablets, healthful wine, and functional beverages have shown negligible matrix effects, with values ranging from 85–115%. nih.gov However, more complex matrices such as capsules and protein powder can exhibit significant matrix effects (less than 80%). mdpi.comnih.gov To counteract this, matrix-matched calibration curves are often prepared to ensure accurate quantification. mdpi.comnih.gov

Sample preparation is a critical step in minimizing matrix effects. A common and effective technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been adapted for the analysis of drugs in complex matrices like milk powder. chrom-china.com Other simplified sample preparation protocols, such as a one-step liquid phase extraction, have also been successfully employed, sometimes eliminating the need for further clean-up steps. mdpi.comnih.gov

Application of Analytical Methods in Chemical Profiling

The validated analytical methods are instrumental in the chemical profiling of seized or suspicious products. By employing these techniques, regulatory bodies and law enforcement agencies can identify and quantify the presence of this compound and other undeclared synthetic compounds.

High-throughput screening methods, such as those utilizing UPLC-MS/MS with dynamic multiple reaction monitoring, allow for the rapid analysis of a large number of samples for a wide array of target compounds. mdpi.com For example, a developed method was able to screen for 90 different PDE-5 inhibitors within a 25-minute chromatographic run. mdpi.com These methods have been successfully applied in market supervision to monitor various products, including dietary supplements, herbal remedies, and functional foods, for the presence of illegal adulterants. mdpi.com The ability to not only screen but also accurately quantify these compounds is crucial for assessing the potential health risks to consumers and for supporting legal actions against illicit manufacturers and distributors. mdpi.com

Detection and Identification in Complex Matrices (e.g., chemical raw materials, processed products)

Detecting this compound in complex matrices, such as herbal supplements, functional foods, and raw chemical batches, presents a significant analytical challenge due to the presence of numerous interfering substances. shimadzu.comlcms.cz To overcome this, various advanced methods have been developed, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Sample preparation is a critical first step. Techniques like one-step liquid phase extraction or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are employed to extract the target analytes from the matrix while minimizing contaminants. nih.govchrom-china.com For instance, a common procedure for health supplements involves extracting the powdered sample with methanol (B129727), followed by sonication and filtration before analysis. shimadzu.comlcms.cz

Ultra-high performance liquid chromatography (UHPLC) is frequently used for separation, offering high resolution and rapid analysis times. shimadzu.comnih.gov The separation is typically performed on a C18 or similar reversed-phase column using a gradient elution program with mobile phases like methanol or acetonitrile and an aqueous solution containing a modifier such as formic acid to ensure efficient ionization. chrom-china.comaliyuncs.com

Following chromatographic separation, detection is most effectively achieved using tandem mass spectrometry (MS/MS). nih.govresearchgate.net This technique allows for the development of highly sensitive and selective screening methods. For example, a UHPLC-MS/MS method was developed to screen for 90 different phosphodiesterase type 5 inhibitors (PDE-5is) in dietary supplements, with limits of detection (LODs) ranging from 25 to 85 ng/g. nih.govmdpi.com Similarly, another high-sensitivity LC/MS/MS method for 32 synthetic PDE-5 inhibitors reported LODs between 0.05 and 2 ppb and limits of quantification (LOQs) from 0.2 to 6.7 ppb in neat solutions. shimadzu.com High-resolution mass spectrometry (HRMS) coupled with UHPLC has also been utilized to screen for hundreds of illegally added drugs in complex products like functional milk powder, demonstrating LODs as low as 0.04 µg/kg for some compounds. chrom-china.comnih.gov

Table 1: Analytical Methods for Detection in Complex Matrices

| Analytical Technique | Matrix | Reported Limit of Detection (LOD) | Reported Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|

| UHPLC-HRMS | Functional Milk Powder | 0.04–2.7 µg/kg | 0.2–8.0 µg/kg | chrom-china.comnih.gov |

| LC/MS/MS | Health Supplements | 0.05–2 ppb | 0.2–6.7 ppb | shimadzu.com |

| UPLC-MS/MS | Dietary Supplements | 25–85 ng/g or ng/mL | Not Specified | nih.govmdpi.com |

| LC-QTOF-MS | Chinese Tonic Liquors | 0.3-1.0 µg/L | 1.0-3.3 µg/L | aliyuncs.com |

Impurity Profiling and Related Substance Analysis (e.g., N-Boc-N-desethyl Acetildenafil)

Impurity profiling is essential for understanding the manufacturing process and quality of a chemical substance. In the context of this compound, this involves identifying and quantifying related substances, which can be precursors, by-products, or degradation products. One such related substance is N-Boc-N-desethyl Acetildenafil. chemicea.comaxios-research.com

The "Boc" group (tert-butyloxycarbonyl) is a common protecting group used in organic synthesis. Its presence in a sample as N-Boc-N-desethyl Acetildenafil could indicate that it is a synthetic precursor or an impurity from an incomplete deprotection step in the manufacturing process. Analytical reference standards for compounds like N-Boc-N-desethyl Acetildenafil are available and are crucial for developing and validating analytical methods for impurity detection. chemicea.comaxios-research.comaxios-research.com

The same advanced analytical techniques used for detection in complex matrices are applied for impurity analysis. HPLC and LC-MS are standard methods for purity assessment. chemicea.com For instance, a certificate of analysis for N-Boc-N-desethyl Acetildenafil specifies the use of HPLC for purity determination (>95%) and LC-MS for structural confirmation. chemicea.com This compound is also included as a target analyte in multi-component screening methods, highlighting its relevance as a potential adulterant or analogue. nih.govchrom-china.commdpi.comnih.gov The ability to detect and identify such related substances is vital for quality control in legitimate chemical manufacturing and for forensic analysis of illicit products.

Forensic Identification of this compound in Chemical Samples

In a forensic context, the goal is the unambiguous identification of a controlled or illicit substance in a seized sample. The presence of this compound, an unapproved analogue of a pharmaceutical drug, in consumer products constitutes adulteration. wikipedia.org Forensic laboratories rely on highly specific and confirmed analytical methods to identify these compounds for regulatory and legal action. forensicmag.com

LC-MS/MS is the cornerstone of forensic identification for these substances due to its exceptional sensitivity and specificity. core.ac.uk The technique's ability to monitor specific multiple reaction monitoring (MRM) transitions for a target compound provides a high degree of confidence in the identification. shimadzu.com An analyte is considered positively identified when the retention time and the ratio of quantifier to qualifier ion transitions match those of a certified reference standard analyzed under identical conditions.

The development of comprehensive screening methods that include a wide range of known sildenafil analogues, including this compound, is a proactive forensic strategy. shimadzu.comcore.ac.uk These methods enable laboratories to rapidly screen seized materials, such as counterfeit "herbal aphrodisiacs," for a large number of potential adulterants in a single run. wikipedia.org The identification of compounds like this compound in such products provides clear evidence of illegal adulteration. shimadzu.comlcms.cz

Spectroscopic Analysis for Confirmation and Quantification in Analytical Contexts

While chromatographic methods separate components of a mixture, spectroscopic techniques are required for their definitive identification and structural elucidation. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal methods used for the confirmation of this compound.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides key information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments. For this compound (Molecular Formula: C₂₃H₃₀N₆O₃), the protonated molecule [M+H]⁺ is observed at an m/z of approximately 439.24. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is used for confirmation by inducing fragmentation of the selected precursor ion. The resulting product ions are characteristic of the compound's structure. For this compound, major fragment ions are reported at m/z values such as 313.1 and 297.1. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and further increasing the confidence in the identification. aliyuncs.comresearchgate.net

Table 2: Key Spectroscopic Data for this compound

| Parameter | Value | Technique | Source |

|---|---|---|---|

| Molecular Formula | C₂₃H₃₀N₆O₃ | - | nih.govusbio.net |

| Molecular Weight | 438.5 g/mol | - | nih.gov |

| Precursor Ion [M+H]⁺ (Exact Mass) | 439.24466 | HRMS | researchgate.net |

| Major Fragment Ions (m/z) | 313.12927, 297.13419 | MS/MS | researchgate.net |

Regulatory Science and Analytical Challenges Associated with N Desethyl Acetildenafil

Analytical Strategies for Monitoring Unapproved Pharmaceutical Analogues in Commerce

The monitoring of unapproved pharmaceutical analogues such as N-Desethyl Acetildenafil (B605126) in the marketplace relies heavily on sophisticated analytical strategies. The primary goal is to effectively screen a wide array of products, which can range from dietary supplements to so-called "herbal" concoctions, for the presence of these illicit substances. mdpi.com

A common and powerful approach involves the use of liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.netresearchgate.net Specifically, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are frequently employed. mdpi.comresearchgate.net These methods offer high sensitivity and selectivity, allowing for the detection and identification of compounds even at low concentrations within complex product matrices. For instance, a study developed a target screening method using UPLC-MS/MS for the detection of 90 different phosphodiesterase type 5 (PDE-5) inhibitors, including analogues like N-Desethyl Acetildenafil, in various dietary supplements. mdpi.com

The general workflow for this type of analysis includes:

Sample Preparation: This initial step involves extracting the analyte of interest from the product matrix. A common technique is one-step liquid phase extraction. mdpi.com

Chromatographic Separation: The extract is then injected into a liquid chromatography system, which separates the different components of the mixture.

Mass Spectrometric Detection: The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification.

These targeted screening methods are preferred for their accuracy and lower false-positive rates compared to non-targeted approaches, which is crucial when dealing with compounds that pose a potential health threat. mdpi.com The development of extensive in-house spectral libraries of known PDE-5 inhibitors and their analogues is also a critical component of these strategies, enabling rapid identification of adulterants. researchgate.net

Method Development for Quality Control in Chemical Manufacturing and Supply Chains

Ensuring the quality and integrity of chemical manufacturing and supply chains is paramount, particularly when dealing with compounds that could be diverted for illicit purposes. Method development for the quality control of this compound and similar compounds focuses on ensuring the identity, purity, and potency of the substance. upm-inc.com

Analytical method development is a systematic process to create reliable and accurate procedures for analyzing drug compounds. upm-inc.com For a compound like this compound, this would involve developing methods to:

Identify the compound definitively.

Quantify its purity and the levels of any impurities.

Ensure batch-to-batch consistency.

Key parameters that are evaluated during method validation include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range. upm-inc.comnih.gov For example, a developed screening method for 90 PDE-5 inhibitors reported LODs ranging from 25 to 85 ng/g or ng/mL, demonstrating high sensitivity. mdpi.com The accuracy and precision are often assessed by analyzing spiked samples at various concentration levels. nih.gov

These validated methods are crucial for manufacturers of legitimate reference standards and for regulatory bodies to verify the quality of seized materials. axios-research.com They form the basis of a robust quality management system, ensuring that any analytical data generated is reliable and defensible. upm-inc.com

Standardization and Certification of Reference Materials and Analytical Standards

The availability of high-quality, certified reference materials (CRMs) and analytical standards is a cornerstone of accurate analytical testing. lgcstandards.com For this compound, CRMs are essential for the unequivocal identification and quantification of the compound in suspect products. axios-research.comlgcstandards.com

Several commercial suppliers provide reference standards for this compound. lgcstandards.comtlcstandards.com These standards are meticulously characterized to confirm their chemical structure and purity. axios-research.com A comprehensive Certificate of Analysis (COA) typically accompanies these standards, providing detailed analytical data that complies with regulatory expectations. axios-research.comlgcstandards.com The certification process often involves multiple analytical techniques to ensure the material's integrity. lgcstandards.com

The process of certifying a reference material involves:

Characterization: Determining the physical and chemical properties of the material.

Purity Assessment: Quantifying the amount of the primary compound and identifying any impurities.

Stability Testing: Evaluating the material's stability under specified storage conditions over time. lgcstandards.com

The uncertainty of the certified value is also determined and reported, providing a measure of the confidence in the stated purity. lgcstandards.com Organizations like AOAC International develop Standard Method Performance Requirements (SMPRs) that outline the criteria for analytical methods used to test for compounds like PDE-5 inhibitors, further emphasizing the need for well-characterized reference materials. aoac.orgaoac.org

Addressing Illicit Adulteration through Advanced Analytical Surveillance Programs

The deliberate and clandestine adulteration of consumer products with unapproved pharmaceutical analogues like this compound poses a significant public health risk. dovepress.com Advanced analytical surveillance programs are crucial for detecting these adulterated products and removing them from the market. mdpi.com

These surveillance programs often involve the routine screening of a wide variety of products, particularly those marketed for sexual enhancement or athletic performance. mdpi.comdovepress.com A study of sexual enhancement products sold in a specific area found that a significant percentage were adulterated with PDE-5 inhibitors. dovepress.com Such studies highlight the widespread nature of this issue.

The analytical techniques employed in these surveillance programs are similar to those described in section 6.1, with a heavy reliance on LC-MS based methods. researchgate.net The ability to screen for a large number of potential adulterants simultaneously is highly advantageous. mdpi.com Some methods have been developed to screen for over 90 different PDE-5 inhibitors and their analogues in a single analysis. mdpi.com

The findings from these surveillance programs can also reveal trends in illicit adulteration, such as the emergence of new, previously unseen analogues. mdpi.com This intelligence is vital for regulatory agencies to adapt their screening methods and stay ahead of those who would seek to circumvent regulations. The increasing concealment of these illegal additions makes ongoing and sophisticated risk surveillance more critical than ever. mdpi.com

Harmonization of Regulatory Method Validation Guidance for Unscheduled Compounds

The global nature of the pharmaceutical and dietary supplement markets underscores the need for harmonization of regulatory requirements and analytical method validation. fda.govfda.gov For unscheduled compounds like this compound, which may not be explicitly covered by existing drug regulations, having harmonized guidance is particularly important.

International bodies like the International Council for Harmonisation (ICH) work to bring together regulatory authorities and the pharmaceutical industry to develop harmonized scientific and technical guidelines for drug registration. fda.gov The goal is to ensure that medicines are developed and registered in the most resource-efficient manner, which includes avoiding the unnecessary duplication of testing. fda.govnih.gov

The principles of method validation are generally consistent across different regulatory bodies, focusing on parameters like accuracy, precision, specificity, and robustness. upm-inc.com However, specific requirements for unscheduled compounds can vary. Harmonization efforts aim to create a unified set of expectations, which would streamline the process for both regulators and industry. nih.gov

For instance, the FDA's guidance on bioanalytical method validation provides a framework that is largely harmonized with international standards. federalregister.gov The adoption of such harmonized guidelines by more regulatory authorities globally would lead to greater efficiency in the regulatory review process and a more consistent approach to dealing with the challenges posed by unapproved compounds like this compound. fda.govfda.gov This is particularly relevant as the international trade of dietary supplements and their ingredients continues to grow. who.int

Q & A

Basic: What analytical techniques are recommended for confirming the identity and purity of N-Desethyl Acetildenafil in research samples?

To confirm identity and purity, researchers should employ a combination of high-performance liquid chromatography (HPLC) for quantifying purity (>95% threshold as per analytical standards) , nuclear magnetic resonance (NMR) spectroscopy for structural elucidation of the pyrazolo-pyrimidinone core and substituents , and mass spectrometry (MS) to validate molecular weight (C₂₅H₃₄N₆O₃, 466.59 g/mol) . Cross-referencing retention times and spectral data against certified reference materials (e.g., from Toronto Research Chemicals ) ensures accuracy.

Basic: How should researchers handle and store this compound to ensure stability?

For long-term stability, store the compound at –20°C to –80°C in airtight, light-protected containers . Short-term storage at room temperature is permissible if used within 24–48 hours. Use DMSO or methanol as solvents for experimental preparations to maintain solubility and prevent degradation . Avoid freeze-thaw cycles to minimize hydrolytic breakdown of the piperazine and acetylphenyl moieties.

Advanced: What strategies can resolve discrepancies in spectroscopic data when identifying novel Acetildenafil analogues?

Discrepancies in NMR or MS data (e.g., unexpected methyl or ethyl group signals) may arise from structural isomerism or impurities. Mitigate this by:

- Cross-validating with orthogonal techniques (e.g., IR spectroscopy for functional groups ).

- Synthesizing controlled analogues to isolate variables (e.g., substituting 3,5-dimethylpiperazine for ethylpiperazine ).

- Computational modeling (e.g., density functional theory) to predict spectral profiles and compare with empirical data .

Basic: What are the primary challenges in distinguishing this compound from its parent compound in mixed samples?

Key challenges include:

- Chromatographic co-elution due to structural similarity. Use ultra-HPLC with tandem MS (UHPLC-MS/MS) and optimized gradient elution to separate metabolites.

- Mass spectral overlap (e.g., similar fragmentation patterns). Employ high-resolution MS (HRMS) to differentiate isotopic signatures .

- Lack of reference standards for the desethyl metabolite. Source certified materials from accredited suppliers .

Advanced: How can in silico methods predict the metabolic pathways of this compound?

Use molecular docking to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) and identify potential demethylation or hydroxylation sites . Quantitative structure-activity relationship (QSAR) models can predict hepatic clearance rates. Validate predictions with in vitro microsomal assays and LC-MS/MS metabolite profiling .

Basic: Which spectroscopic methods are critical for elucidating the structure of this compound?

- ¹H/¹³C NMR : Assigns protons and carbons in the benzimidazole and pyrimidinone rings .

- UV-Vis spectroscopy : Detects π→π* transitions in conjugated systems (e.g., 250–300 nm range for pyrazolo-pyrimidinones) .

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups .

Advanced: What experimental designs optimize the detection of trace this compound in biological matrices?

- Solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from plasma or urine .

- Derivatization with pentafluoropropionic anhydride to enhance MS sensitivity .

- Matrix-matched calibration curves to account for ion suppression/enhancement in LC-MS/MS .

Basic: How to validate analytical methods for quantifying this compound in complex mixtures?

Follow ICH Q2(R1) guidelines by assessing:

- Linearity (R² > 0.995 over 50–150% of target concentration).

- Limit of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (3:1 and 10:1, respectively) .

- Accuracy (spiked recovery 95–105%) and precision (<5% RSD) .

Advanced: What synthetic routes are reported for this compound, and how to assess their efficiency?

Published routes involve alkylation of piperazine precursors followed by acetylation . Assess efficiency via:

- Reaction yield (≥60% for industrial viability).

- Byproduct profiling using GC-MS.

- Green chemistry metrics (e.g., E-factor) to evaluate waste generation .

Basic: What ethical guidelines apply when conducting pharmacological studies on novel compounds like this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.